

# Molecular structure and conformation of 4-Bromo-2,2'-bipyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,2'-bipyridine

Cat. No.: B089133

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Conformation of **4-Bromo-2,2'-bipyridine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformation of **4-Bromo-2,2'-bipyridine**, a heterocyclic compound of interest in coordination chemistry and materials science. The structural parameters have been determined by single-crystal X-ray diffraction, and the corresponding data is available in the Crystallography Open Database (COD) under the identifier 7029233.

## Molecular Structure

The molecular structure of **4-Bromo-2,2'-bipyridine** consists of two pyridine rings linked by a C-C bond. One of the pyridine rings is substituted with a bromine atom at the 4-position. The presence of the bromine atom and the nitrogen atoms in the pyridine rings influences the electronic properties and coordination behavior of the molecule.

Table 1: Key Bond Lengths for **4-Bromo-2,2'-bipyridine**

| Atom 1 | Atom 2 | Bond Length (Å) |
|--------|--------|-----------------|
| Br1    | C4     | 1.902           |
| N1     | C1     | 1.338           |
| N1     | C5     | 1.341           |
| N2     | C6     | 1.337           |
| N2     | C10    | 1.345           |
| C1     | C2     | 1.383           |
| C1     | C6     | 1.487           |
| C2     | C3     | 1.380           |
| C3     | C4     | 1.378           |
| C4     | C5     | 1.381           |
| C6     | C7     | 1.385           |
| C7     | C8     | 1.379           |
| C8     | C9     | 1.382           |
| C9     | C10    | 1.377           |

Table 2: Key Bond Angles for **4-Bromo-2,2'-bipyridine**

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|--------|--------|--------|----------------|
| C1     | N1     | C5     | 117.3          |
| C6     | N2     | C10    | 117.1          |
| N1     | C1     | C2     | 122.3          |
| N1     | C1     | C6     | 115.9          |
| C2     | C1     | C6     | 121.8          |
| C1     | C2     | C3     | 119.0          |
| C2     | C3     | C4     | 119.5          |
| Br1    | C4     | C3     | 119.1          |
| Br1    | C4     | C5     | 119.2          |
| C3     | C4     | C5     | 121.7          |
| N1     | C5     | C4     | 122.2          |
| N2     | C6     | C1     | 116.1          |
| N2     | C6     | C7     | 122.4          |
| C1     | C6     | C7     | 121.5          |
| C6     | C7     | C8     | 119.1          |
| C7     | C8     | C9     | 119.4          |
| C8     | C9     | C10    | 119.2          |
| N2     | C10    | C9     | 122.8          |

## Molecular Conformation

The conformation of **4-Bromo-2,2'-bipyridine** is characterized by the dihedral angle between the two pyridine rings. This angle determines the overall shape of the molecule and its ability to act as a chelating ligand.

Table 3: Torsion Angle for **4-Bromo-2,2'-bipyridine**

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
|--------|--------|--------|--------|--------------------|
| N1     | C1     | C6     | N2     | 178.9              |

The dihedral angle close to 180° indicates that the two pyridine rings are nearly coplanar, adopting a transoid conformation in the solid state. This planarity is a common feature in bipyridine derivatives and is influenced by crystal packing forces.

## Experimental Protocol: Single-Crystal X-ray Diffraction

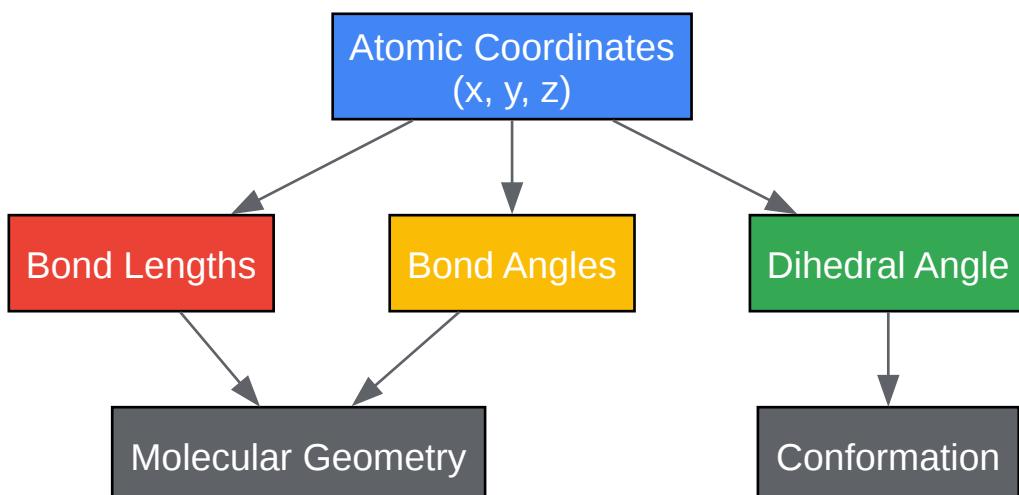
The determination of the molecular structure of **4-Bromo-2,2'-bipyridine** was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.



[Click to download full resolution via product page](#)

**Caption:** General workflow for single-crystal X-ray diffraction.

## Detailed Methodologies


- Synthesis and Crystallization:** **4-Bromo-2,2'-bipyridine** is synthesized through established organic chemistry methods. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.
- Data Collection:** A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$ ) are

directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

- Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on  $F^2$ , which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

## Logical Relationship of Structural Parameters

The determined atomic coordinates are used to calculate the bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry and conformation.



[Click to download full resolution via product page](#)

**Caption:** Relationship between crystallographic data and molecular structure.

- To cite this document: BenchChem. [Molecular structure and conformation of 4-Bromo-2,2'-bipyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089133#molecular-structure-and-conformation-of-4-bromo-2,2'-bipyridine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)